Tetrahydrofuran-D8

Catalog No.
S773871
CAS No.
1693-74-9
M.F
C4H8O
M. Wt
80.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-D8

CAS Number

1693-74-9

Product Name

Tetrahydrofuran-D8

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriooxolane

Molecular Formula

C4H8O

Molecular Weight

80.15 g/mol

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

WYURNTSHIVDZCO-SVYQBANQSA-N

SMILES

C1CCOC1

Synonyms

2,3,4,5-Tetrahydrofuran-d8; Butane α,δ-Oxide-d8; 1,4-Epoxybutane-d8; Cyclotetramethylene Oxide-d8; Furanidine; NSC 57858-d8; Oxacyclopentane-d8; Oxolane-d8; THF-d8;Tetramethylene Oxide-d8; Tetrahydro-d4-furan-2,3,4,5-d4

Canonical SMILES

C1CCOC1

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetrahydrofuran-D8 (THF-D8) is a valuable solvent in nuclear magnetic resonance (NMR) spectroscopy. NMR is a scientific technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

THF-D8 is particularly useful in NMR because:

  • Deuteration: It contains eight deuterium atoms (D) instead of the usual hydrogen (H) atoms. Deuterium has a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference minimizes interference from the solvent signal in the NMR spectrum, allowing researchers to better observe the signals of the target molecule.
  • High Purity: THF-D8 is available in high purity grades, minimizing potential contamination from other substances that could interfere with the NMR spectrum.
  • Solubility: It is a good solvent for a wide range of organic compounds, making it versatile for various NMR applications.

Here are some specific examples of how THF-D8 is used in NMR spectroscopy:

  • Structure elucidation: Identifying the unknown structure of a new compound.
  • Conformational analysis: Studying the different shapes a molecule can adopt.
  • Dynamic studies: Investigating the movement of atoms and groups within a molecule.

Other Applications

In addition to NMR spectroscopy, THF-D8 may find use in other scientific research applications, such as:

  • Synthesis of deuterated compounds: THF-D8 can be used as a solvent or reactant in the synthesis of molecules containing deuterium atoms, which can be useful for further NMR studies or other applications.
  • Electrochemical studies: THF-D8 may be used as a solvent in electrochemical studies due to its ability to dissolve electrolytes and its wide electrochemical window. However, it is important to note that THF is flammable and can be harmful if inhaled or mishandled.

Tetrahydrofuran-D8 is a deuterated form of tetrahydrofuran, a cyclic ether with the molecular formula C₄H₈O. In tetrahydrofuran-D8, all hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent that does not interfere with the spectral analysis of samples due to its unique chemical properties. Tetrahydrofuran-D8 is characterized by its high purity and compliance with international safety regulations, making it a valuable reagent in both academic and industrial laboratories .

Similar to its non-deuterated counterpart. It can act as a solvent for reactions involving:

  • Nucleophilic substitutions: It can dissolve reactants in reactions where nucleophiles attack electrophiles.
  • Polymerizations: Used as a solvent or medium for the polymerization of certain monomers.
  • Reduction reactions: It can facilitate reductions where deuterated solvents are advantageous for tracing reaction pathways via NMR analysis.

The presence of deuterium can alter reaction kinetics and mechanisms slightly compared to standard tetrahydrofuran due to the isotope effect, which may be significant in certain reactions .

Tetrahydrofuran-D8 can be synthesized through several methods:

  • Deuteration of Tetrahydrofuran: This involves replacing hydrogen atoms in tetrahydrofuran with deuterium using various deuterating agents such as deuterated acids or bases.
  • Chemical exchange reactions: Tetrahydrofuran can undergo exchange reactions with deuterated solvents or reagents under controlled conditions to yield tetrahydrofuran-D8.
  • Direct synthesis from precursor compounds: Starting from deuterated 1,4-butanediol or other suitable precursors can also lead to the formation of tetrahydrofuran-D8 through cyclization processes .

Tetrahydrofuran-D8 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: As a high-purity solvent, it is widely used in NMR spectroscopy for dissolving samples without contributing to the spectrum.
  • Organic Synthesis: It serves as a solvent for various organic reactions, aiding in the synthesis of complex molecules.
  • Polymer Chemistry: Used as a solvent or reagent in the production of polymers and copolymers.
  • Analytical Chemistry: Employed in analytical techniques that require non-interfering solvents for accurate measurements .

Studies on the interactions of tetrahydrofuran-D8 focus mainly on its role as a solvent rather than direct biological interactions. The unique properties of deuterated solvents allow researchers to trace reaction pathways and mechanisms more accurately using NMR spectroscopy. The isotope effect may also influence reaction rates and equilibria differently than with standard solvents, making it an essential tool for chemists studying reaction dynamics .

Tetrahydrofuran-D8 shares similarities with several other compounds, particularly other deuterated solvents and ethers. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
TetrahydrofuranC₄H₈OCommon solvent; widely used in organic chemistry.
Deuterated AcetoneC₃D₆OUsed in NMR; less polar than tetrahydrofuran.
Deuterated Dimethyl SulfoxideC₂D₆OSStrong polar aprotic solvent; used in biochemistry.
Deuterated MethanolCD₃OHCommonly used as a solvent; less viscous than THF-D8.

Tetrahydrofuran-D8 stands out due to its specific application in NMR spectroscopy where its purity and non-interference are critical for accurate spectral analysis. Its unique structure allows it to dissolve a wide range of organic compounds while maintaining low toxicity levels compared to other solvents .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (94.23%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1693-74-9

Wikipedia

Deuterated THF

Dates

Modify: 2023-08-15

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